6-amino-4-{5-bromo-2-[(2-cyanobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-amino-4-{5-bromo-2-[(2-cyanobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its notable applications across various fields such as medicinal chemistry and material science. Its unique structural features make it an intriguing subject for both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, you typically start with 5-bromo-2-hydroxybenzonitrile and 2-cyanobenzyl bromide as your primary reactants. The initial step involves the alkylation of 5-bromo-2-hydroxybenzonitrile with 2-cyanobenzyl bromide under basic conditions to form the corresponding ether. The product undergoes a series of cyclization reactions involving hydrazine and acetoacetate derivatives, under controlled temperature and pH, leading to the formation of the dihydropyrano[2,3-c]pyrazole core structure.
Industrial Production Methods: On an industrial scale, the synthesis might employ continuous flow techniques to ensure better control over reaction parameters such as temperature and pressure, thus improving yield and purity. Optimization of solvent usage and recycling of catalysts can further enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo redox reactions depending on the functional groups present.
Substitution Reactions: Given the presence of bromo and cyano groups, nucleophilic substitutions are common.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or ceric ammonium nitrate can be employed.
For reductions, hydrogenation using palladium catalysts is typical.
Substitution reactions often use bases like potassium carbonate in polar aprotic solvents.
Major Products Formed: Products depend on the reaction pathway. For instance, oxidative cleavage may yield simpler aromatic compounds, whereas nucleophilic substitution could result in derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound is explored for its potential as a building block in organic synthesis due to its multifunctional nature.
Biology: It has shown promise in biological studies, particularly as an enzyme inhibitor.
Medicine: In medicinal chemistry, it is investigated for its potential activity against certain cancer cell lines, given its ability to interact with various biological targets.
Industry: Its role in the development of novel materials with specific electronic properties has also been a point of interest.
Mechanism of Action
The mechanism by which 6-amino-4-{5-bromo-2-[(2-cyanobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects is largely dependent on the context of its application. For example, in a biological setting, it might interact with specific proteins or enzymes, inhibiting their function through binding interactions. Molecular docking studies suggest that the compound fits well within the active sites of certain enzymes, leading to competitive inhibition. Pathways involved could include apoptotic signaling in cancer cells or modulation of metabolic enzymes.
Comparison with Similar Compounds
Other pyrano[2,3-c]pyrazoles with varying substituents.
Related dihydropyran compounds with different functional groups.
Properties
IUPAC Name |
6-amino-4-[5-bromo-2-[(2-cyanophenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O2/c1-12-19-20(17(10-25)21(26)30-22(19)28-27-12)16-8-15(23)6-7-18(16)29-11-14-5-3-2-4-13(14)9-24/h2-8,20H,11,26H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQKNXXNMPYCPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.